REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:7][CH:6]=1)=O.[NH2:16][C:17](=[S:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19]>CCO>[F:13][C:12]([F:15])([F:14])[O:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:16]=[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[S:23][CH:2]=2)=[CH:6][CH:7]=1
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC=C(C=C1)OC(F)(F)F
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Name
|
|
Quantity
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9.466 g
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Type
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reactant
|
Smiles
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NC(C(=O)OCC)=S
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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diluted with saturated aqueous sodium carbonate (100 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (4×80 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)C=1N=C(SC1)C(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |